Technical Guide: Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9)
Technical Guide: Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9)
Strategic Utility in Heterocyclic Synthesis and Drug Development [1][2]
Executive Summary
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a versatile "push-pull" enamine reagent that serves as a linchpin in the synthesis of nitrogen-containing heterocycles. Characterized by the conjugation of an electron-donating dimethylamino group with electron-withdrawing cyano and ester moieties, this compound exhibits unique reactivity at the
Chemical Profile & Properties[1][3][4][5][6][7][8]
The compound acts as a masked formyl derivative of ethyl cyanoacetate. Its stability as a solid, compared to the volatility of related reagents, makes it a preferred building block in process chemistry.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Ethyl 2-cyano-3-(dimethylamino)acrylate |
| CAS Number | 16849-87-9 |
| Synonyms | Ethyl (dimethylaminomethylene)cyanoacetate; Ethyl 3-(dimethylamino)-2-cyanoacrylate |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76–78 °C |
| Boiling Point | ~100–102 °C (at 0.001 Torr) |
| Solubility | Soluble in Ethanol, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water |
| Purity (HPLC) |
Mechanistic Insight: The "Push-Pull" System
The synthetic utility of CAS 16849-87-9 stems from its electronic structure. It is a push-pull alkene , where the dimethylamino group pushes electron density into the
Reactivity Principles:
-
Electrophilic
-Carbon: The C3 carbon is highly electrophilic. Nucleophiles (hydrazines, amidines, amines) readily attack this position. -
Leaving Group Ability: The
group acts as an excellent leaving group upon nucleophilic attack, driving the addition-elimination mechanism. -
Regioselectivity: Reactions are highly regioselective, ensuring consistent formation of 1,2-azoles and 1,3-diazines without complex isomer mixtures.
Visualization: Electronic Activation & Reactivity
Figure 1: The reaction pathway driven by the displacement of the dimethylamino group by a nucleophile, followed by cyclization.[1][3][4]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate
Rationale: This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a carbon source to convert ethyl cyanoacetate into the enamine. It is a self-validating reaction as the byproduct (methanol) removal drives the equilibrium.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)
-
DMF-DMA (1.1 equiv)
-
Solvent: Toluene or Ethanol (Optional; reaction can be run neat)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl cyanoacetate (11.3 g, 100 mmol).
-
Addition: Add DMF-DMA (13.1 g, 110 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower spot.
-
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.
-
If neat: Add cold ethanol (20 mL) to induce precipitation.
-
If in toluene: Concentrate under reduced pressure to 20% volume, then add hexanes.
-
-
Purification: Filter the solid and wash with cold hexanes/ethanol (9:1). Dry under vacuum at 40 °C.
-
Yield: Expect 85–95% yield of white crystals.
Protocol B: Application – Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
Rationale: This demonstrates the core utility of CAS 16849-87-9. Reaction with hydrazine effects a [3+2] cyclization, replacing the dimethylamino group and cyclizing onto the nitrile.
Reagents:
-
Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol)
-
Hydrazine hydrate (80% aq., 15 mmol)
-
Ethanol (20 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate in Ethanol (20 mL) in a 50 mL flask.
-
Cyclization: Add Hydrazine hydrate dropwise at room temperature. A mild exotherm may be observed.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Concentrate the solvent to half volume under reduced pressure. Cool to 0 °C.
-
Filtration: Filter the resulting white precipitate. Wash with cold ethanol.
-
Characterization: The product is Ethyl 5-amino-1H-pyrazole-4-carboxylate (Precursor to Allopurinol analogs).
Visualization: Experimental Workflow
Figure 2: Workflow from commodity starting material to bioactive heterocycle scaffold.
Quality Control & Analytics
To ensure the integrity of CAS 16849-87-9 before use in critical steps:
-
1H NMR (DMSO-d6, 400 MHz):
-
1.20 (t, 3H,
of ethyl) -
3.15 (s, 3H,
) -
3.25 (s, 3H,
) - Note: Distinct peaks due to restricted rotation. -
4.10 (q, 2H,
) -
7.95 (s, 1H, vinyl
)
-
1.20 (t, 3H,
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 10% to 90%).
-
Detection: UV at 254 nm (Strong absorbance due to conjugation).
-
Safety & Handling (GHS Standards)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)[3]
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle within a fume hood to avoid inhaling dust or trace dimethylamine vapors.
-
Storage: Store in a cool, dry place. The compound is relatively stable but should be kept away from strong oxidizers and acids.
References
-
PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2.[3] National Library of Medicine. Available at: [Link]
-
Arava, V. R., et al. (2011).[4] Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[4] Available at: [Link]
-
Al-Mousawi, S. M., et al. (2020).[8] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(1), M1112. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 2777141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
